4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

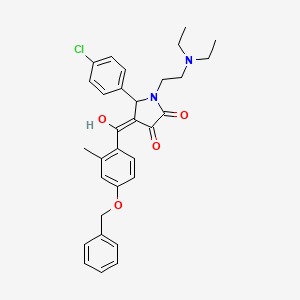

The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a structurally complex pyrrol-2-one derivative featuring multiple pharmacologically relevant substituents. Its core structure comprises a 5-hydroxy-1,5-dihydro-pyrrol-2-one scaffold substituted with:

- A 4-chlorophenyl group at position 5, introducing halogen-mediated lipophilicity and possible halogen bonding.

- A 2-(diethylamino)ethyl chain at position 1, contributing basicity and enhanced solubility in physiological environments.

- A hydroxyl group at position 3, enabling hydrogen bonding and metal coordination.

This compound is hypothesized to exhibit bioactivity related to its structural analogs, such as antiestrogenic effects (as seen in ) or kinase inhibition (inferred from and ).

Properties

CAS No. |

498569-22-5 |

|---|---|

Molecular Formula |

C31H33ClN2O4 |

Molecular Weight |

533.1 g/mol |

IUPAC Name |

(4E)-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |

InChI |

InChI=1S/C31H33ClN2O4/c1-4-33(5-2)17-18-34-28(23-11-13-24(32)14-12-23)27(30(36)31(34)37)29(35)26-16-15-25(19-21(26)3)38-20-22-9-7-6-8-10-22/h6-16,19,28,35H,4-5,17-18,20H2,1-3H3/b29-27+ |

InChI Key |

DRXSYDZZWHZNJO-ORIPQNMZSA-N |

Isomeric SMILES |

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC=C(C=C4)Cl |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the benzyloxy and methylbenzoyl intermediates, followed by their coupling with the chlorophenyl and diethylaminoethyl groups

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to improve efficiency and sustainability in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating their activity. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Substituent-Driven Variations in Activity and Properties

(a) Aromatic Substituents

- 4-Chlorophenyl (Target Compound): Enhances lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., 32 in ). The chloro group may improve receptor binding via halogen bonds, as seen in kinase inhibitors ().

- Trifluoromethoxy/Trifluoromethyl (Compounds 23, 25) : Electron-withdrawing groups (EWGs) like -CF3O/-CF3 increase metabolic resistance but reduce aqueous solubility (e.g., 25 has 9% yield due to poor precipitation) .

- tert-Butyl (Compound 20, ) : Bulky substituents improve hydrophobic interactions but may sterically hinder binding. Compound 20 exhibits a high melting point (263–265°C), suggesting strong crystal packing .

(b) N-Alkyl/Amino Chains

- 2-(Diethylamino)ethyl (Target Compound): The tertiary amine enhances water solubility and may facilitate protonation in acidic environments (e.g., lysosomes). This contrasts with 1a and 25 (), which use a 2-hydroxypropyl group for solubility but lack basicity .

- Morpholinopropyl (): Similar to the target compound’s diethylaminoethyl chain, morpholine derivatives improve solubility and bioavailability (e.g., compound in has a molecular weight of 570.7) .

(c) Hydroxy and Benzoyl Groups

- The 3-hydroxy group in the target compound is critical for hydrogen bonding, analogous to 15m (), where hydroxyl groups stabilize interactions with amino acid residues .

- 4-(Benzyloxy)-2-methylbenzoyl vs.

Biological Activity

The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolone ring with multiple functional groups, including:

- Benzyloxy group : Enhances lipophilicity and may influence receptor binding.

- Chlorophenyl moiety : Potentially increases biological activity through interactions with various targets.

- Diethylamino substituent : May enhance pharmacological properties by modulating neurotransmitter systems.

The molecular formula is with a molecular weight of approximately 525.06 g/mol .

Research indicates that this compound may interact with various biological targets, particularly:

- Cannabinoid receptors : Acting as a partial or full agonist, which suggests potential applications in pain management and anti-inflammatory therapies.

- Serotonin receptors : Implicating possible roles in mood regulation and treatment of depression or anxiety disorders.

These interactions suggest that the compound could modulate enzyme activities and receptor functions, leading to diverse biological effects .

In Vitro Studies

Several studies have investigated the biological activity of the compound through various assays:

| Assay Type | Findings |

|---|---|

| Cell Viability Assays | Demonstrated dose-dependent cytotoxicity in cancer cell lines. |

| Receptor Binding Assays | Showed significant binding affinity to cannabinoid receptors. |

| Enzyme Inhibition Assays | Inhibited specific enzymes related to inflammatory pathways. |

Case Studies

- Anticancer Activity : A study highlighted the compound's ability to induce apoptosis in breast cancer cells, suggesting its potential as an anticancer agent .

- Neurological Implications : Another investigation indicated that the compound could enhance serotonin levels in neuronal cultures, pointing towards its possible use in treating depression .

Pharmacological Applications

Given its diverse mechanisms of action, this compound has potential applications in:

- Pain Management : Through cannabinoid receptor activation.

- Neuroprotection : By modulating serotonin pathways.

- Antitumor Therapy : Due to its cytotoxic effects on cancer cells.

Safety Profile and Toxicology

While promising, further studies are necessary to evaluate the safety profile of this compound. Initial toxicological assessments indicate minimal adverse effects at therapeutic doses; however, comprehensive studies are required to establish a clear safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.